

Biological activity of Anthragallol and its derivatives.

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Compound of Interest

Compound Name: Anthragallol

Cat. No.: B1665116

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Anticancer and Cytotoxic Activity

Anthraquinone derivatives are well-established as a core scaffold in several clinically used anticancer drugs, such as doxorubicin and mitoxantrone.[3][4] Research has demonstrated that **anthragallol** and its related compounds exhibit significant antiproliferative and cytotoxic effects against a variety of cancer cell lines.[3][5] The mechanisms underlying these activities are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[6][7] The planar structure of the anthraquinone core allows for intercalation into DNA, which can disrupt DNA replication and repair processes, contributing to their anticancer effects.[4]

Summary of Cytotoxic Activity

The following table summarizes the cytotoxic activities of various **anthragallol** derivatives against different human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or similar metrics.

Compound/Derivative	Cell Line	Activity Metric	Value	Reference
1,3-dihydroxy-9,10-anthraquinone derivative (15)	HepG2	ED50	1.23 μ M	[3]
Anthraquinone-thiosemicarbazone derivative (34)	K562	IC50	2.17 μ M	[3]
Anthraquinone-thiosemicarbazone derivative (35)	K562	IC50	2.35 μ M	[3]
Anthraquinone-thiosemicarbazone derivative (36)	HeLa	IC50	7.66 μ M	[3]
1-nitro-2-acylanthraquinone-leucine (8a)	HCT116	IC50	17.80 μ g/mL	[5]
2,3-dihydroxy-9,10-anthraquinone	A549	IC50	60 μ g/mL	[8]
Anthraquinone epoxide derivative (22)	AGS	IC50	4.1 μ M	[3]
Anthraquinone epoxide derivative (23)	AGS	IC50	4.9 μ M	[3]
Substituted anthraquinone (37)	DU-145	IC50	10.2 μ M	[3]
Substituted anthraquinone	HT-29	IC50	8.5 μ M	[3]

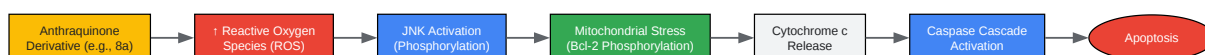
(37)

Imine derivative of hybrid chalcone (45)	HeLa	IC50	1.45 μ M	[3]
Imine derivative of hybrid chalcone (46)	HeLa	IC50	1.82 μ M	[3]
Phosphoglycerate mutase 1 inhibitor (58)	H1299	IC50	6.9 \pm 1.2 μ M	[3]
Phosphoglycerate mutase 1 inhibitor (58)	A549	IC50	12.7 \pm 2.7 μ M	[3]
Phosphoglycerate mutase 1 inhibitor (58)	PC9	IC50	13.8 \pm 1.0 μ M	[3]

Signaling Pathways in Anticancer Activity

The anticancer effects of anthraquinone derivatives are often mediated by their interaction with specific cellular signaling pathways. One such well-documented pathway involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the JNK signaling cascade, leading to apoptosis.

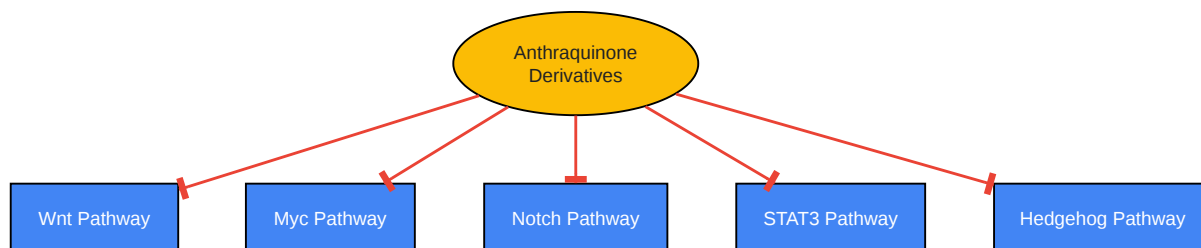
Several anthraquinone compounds have been shown to induce apoptosis in cancer cells through the generation of ROS.[5] This increase in intracellular ROS leads to the activation of the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can then phosphorylate proteins in the Bcl-2 family, leading to mitochondrial stress, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in programmed cell death.[5]

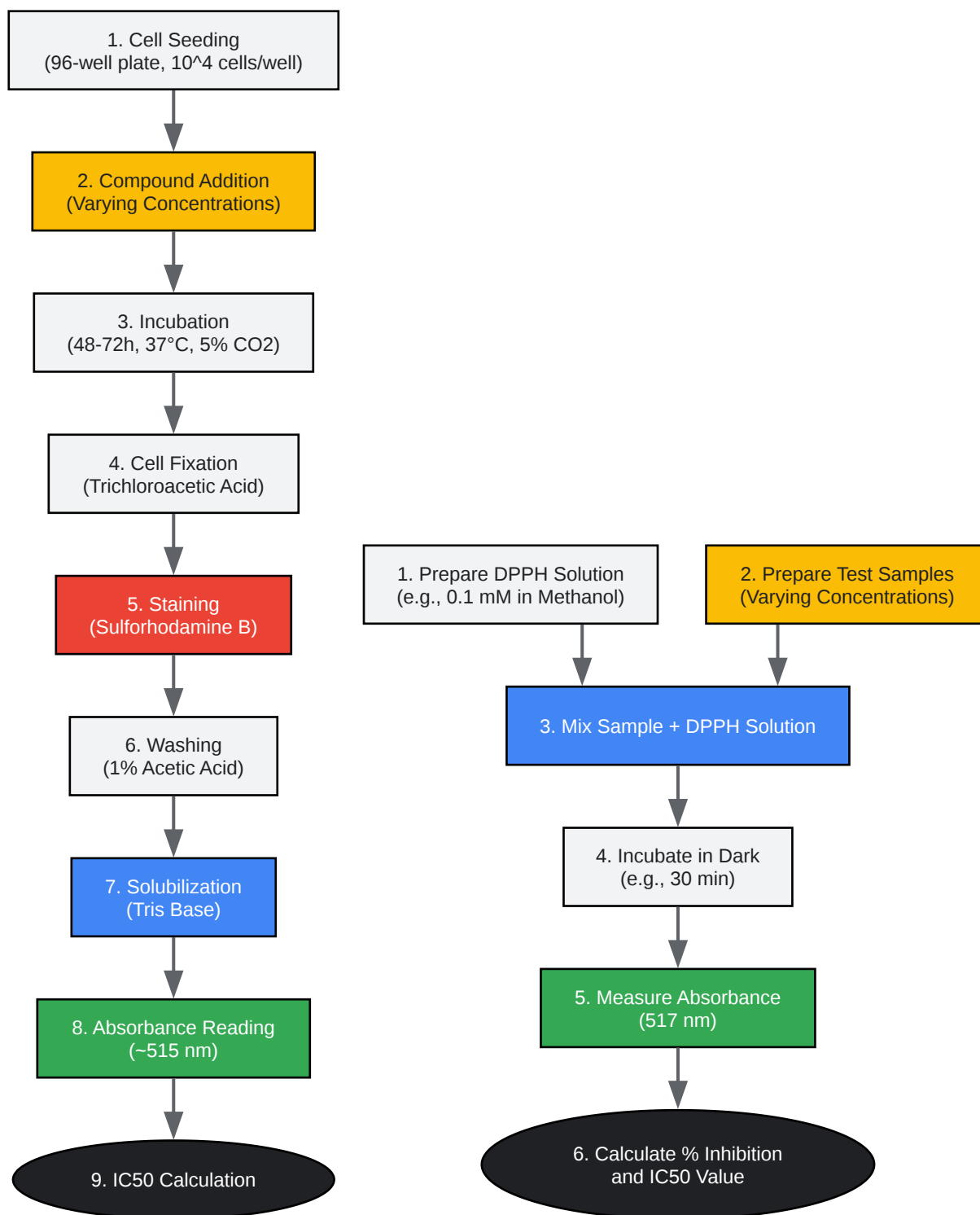


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Caption: ROS/JNK-mediated apoptotic pathway induced by anthraquinone derivatives.

Studies have also investigated the broader impact of anthraquinones on a panel of cancer-related signaling pathways. While some derivatives show specific inhibition, others can affect multiple pathways simultaneously.





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